molecular formula C18H22N2O3S B2897168 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide CAS No. 2097914-61-7

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide

Cat. No.: B2897168
CAS No.: 2097914-61-7
M. Wt: 346.45
InChI Key: VEHONZWMJHIWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide is a synthetic ethanediamide derivative designed for advanced chemical and biochemical research. This compound features a hybrid structure incorporating distinct thiophene and phenethyl moieties, connected through a hydroxypropyl linker and an ethanediamide core. This specific architecture suggests potential as a versatile scaffold in medicinal chemistry and chemical biology. The structural components of this reagent indicate several promising research applications. The inclusion of a phenethylamine system makes it a candidate for developing molecularly imprinted polymers (MIPs) aimed at the selective recognition and separation of biologically significant phenethylamines, which are crucial neurotransmitters and neuromodulators . Furthermore, the thiophene heterocycle is a recognized pharmacophore in agrochemical and pharmaceutical research. Thiophene-containing compounds have demonstrated significant fungicidal activities and are investigated for their potential to interact with various enzymatic targets . The ethanediamide (oxalamide) linkage is a key functional group that can be selectively hydrolyzed, which is particularly useful in semi-covalent molecular imprinting strategies to create highly selective binding cavities in polymers . Researchers can utilize this compound to explore its properties as a functionalized template in polymer science or as a lead structure in the design of novel bioactive molecules. Its mechanism of action is hypothesized to be based on specific binding interactions with target proteins or enzymes, potentially modulating signaling pathways or catalytic activity, though its exact mechanism requires empirical validation . This product is provided for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-18(23,11-15-8-10-24-12-15)13-20-17(22)16(21)19-9-7-14-5-3-2-4-6-14/h2-6,8,10,12,23H,7,9,11,13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHONZWMJHIWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C(=O)NCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide

Key Differences :

  • Substituent on N' : The target compound has a 2-phenylethyl group , while the analog features a 2,3-dihydro-1,4-benzodioxin moiety .
  • Molecular Weight : The analog has a higher molecular weight (376.4 g/mol vs. ~350–360 g/mol for the target compound, estimated based on formula differences).
  • Electronic Effects : The benzodioxin group introduces electron-rich oxygen atoms, contrasting with the phenylethyl group’s purely hydrophobic character.

Table 1: Structural Comparison

Feature Target Compound Analog (CAS 2097861-66-8)
N-Substituent 2-Phenylethyl 2,3-Dihydro-1,4-benzodioxin-6-yl
Thiophene Presence Yes Yes
Hydroxy Group 2-Hydroxypropyl branch 2-Hydroxypropyl branch
Molecular Formula C₁₉H₂₂N₂O₃S (estimated) C₁₈H₂₀N₂O₅S

Implications :

  • The benzodioxin group’s oxygen atoms could improve solubility or hydrogen-bonding capacity.

Comparison with Fentanyl Analogs (e.g., Butyryl Fentanyl)

Butyryl fentanyl (N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylbutyramide) shares a phenylethyl motif but differs critically in backbone structure :

  • Backbone : Butyryl fentanyl uses a piperidine core, common in opioids, whereas the target compound employs an ethanediamide linker.
  • Functional Groups : The ethanediamide’s carbonyl groups may engage in hydrogen bonding, unlike the piperidine’s tertiary amine.

Pharmacological Inference :

  • The target compound lacks the piperidine moiety critical for µ-opioid receptor binding, suggesting divergent biological targets or inertness in opioid pathways .

Comparison with Phthalimide Derivatives (e.g., 3-Chloro-N-phenyl-phthalimide)

3-Chloro-N-phenyl-phthalimide is a cyclic imide used in polymer synthesis, contrasting with the target compound’s linear diamide structure :

  • Reactivity : Phthalimides undergo nucleophilic substitution (e.g., chloride displacement), while ethanediamides may participate in condensation or coordination chemistry.

Sulfur-Containing Analogs (e.g., 2-(Diisopropylamino)ethanethiol Hydrochloride)

This compound features a thiol group (-SH) and diisopropylamino substituent, differing from the target’s thiophene and hydroxypropyl groups :

  • Sulfur Reactivity : Thiols are nucleophilic and prone to oxidation, whereas thiophene’s aromatic sulfur is less reactive but contributes to π-π interactions.
  • Biological Relevance : Thiols often participate in redox processes or enzyme inhibition, while thiophenes are common in drug scaffolds for aromatic stacking.

Research Findings and Inferences

  • Solubility : The hydroxy group in the target compound likely enhances aqueous solubility compared to purely hydrophobic analogs (e.g., fentanyl derivatives) .
  • Synthetic Utility : The ethanediamide backbone could serve as a versatile linker for conjugating pharmacophores or ligands in drug discovery.

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule contains two amide bonds, a tertiary alcohol, and a thiophen-3-ylmethyl group. Retrosynthetic cleavage suggests the following intermediates (Figure 1):

  • 2-Phenylethylamine for the N'-(2-phenylethyl) moiety.
  • 2-Hydroxy-2-[(thiophen-3-yl)methyl]propylamine for the hydroxy-thiophene segment.
  • Oxalyl chloride or ethyl oxalate as the ethanediamide backbone source.

Synthetic Routes

Stepwise Amide Coupling via Carbodiimide Chemistry

This method sequentially forms each amide bond using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt).

Procedure:
  • Synthesis of N-(2-phenylethyl)oxalamic acid :
    • 2-Phenylethylamine (1.0 eq) reacts with ethyl oxalate (1.2 eq) in dichloromethane (DCM) at 0°C. After 12 h, the intermediate is hydrolyzed with NaOH (2M) to yield the oxalamic acid.
  • Coupling with 2-hydroxy-2-[(thiophen-3-yl)methyl]propylamine :
    • The oxalamic acid (1.0 eq), EDCl (1.5 eq), and HOBt (1.5 eq) are stirred in DCM. 2-Hydroxy-2-[(thiophen-3-yl)methyl]propylamine (1.1 eq) is added dropwise. The mixture is refluxed for 24 h, then purified via silica gel chromatography.

Yield : 62–68% (over two steps).
Purity : >95% (HPLC, C18 column, MeCN/H2O).

One-Pot Oxalylation Using Oxalyl Chloride

A scalable approach employs oxalyl chloride for simultaneous amide bond formation.

Procedure:
  • In-situ generation of oxalyl dichloride intermediate :
    • Oxalyl chloride (2.2 eq) is added to a solution of 2-phenylethylamine (1.0 eq) and 2-hydroxy-2-[(thiophen-3-yl)methyl]propylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) at −78°C. Triethylamine (3.0 eq) is used to scavenge HCl.
  • Quenching and purification :
    • After 6 h, the reaction is quenched with ice-water, extracted with ethyl acetate, and crystallized from hexane/EtOAc.

Yield : 74–79%.
Advantage : Avoids intermediate isolation, reducing reaction time.

Enzymatic Aminolysis for Stereochemical Control

For enantiomerically pure batches, immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the aminolysis of oxalate esters.

Procedure:
  • Ethyl oxalate (1.5 eq) and 2-phenylethylamine (1.0 eq) are mixed in tert-butanol.
  • CAL-B (50 mg/mmol) is added, and the mixture is stirred at 40°C for 48 h.
  • The enzyme is filtered, and the product is coupled with 2-hydroxy-2-[(thiophen-3-yl)methyl]propylamine via EDCl/HOBt.

Yield : 58% (enantiomeric excess >98% by chiral HPLC).

Critical Intermediate Synthesis

2-Hydroxy-2-[(Thiophen-3-Yl)Methyl]Propylamine

This intermediate is synthesized via a three-step sequence:

  • Aldol Addition :
    • Thiophen-3-ylacetaldehyde (1.0 eq) reacts with nitroethane (1.2 eq) in the presence of L-proline (10 mol%) to form 2-nitro-1-(thiophen-3-yl)propan-1-ol (78% yield).
  • Nitro Reduction :
    • The nitro group is reduced with LiAlH4 in THF to yield the primary amine (85% yield).
  • Hydroxylation :
    • The amine is treated with aqueous H2O2 (30%) to introduce the hydroxyl group (91% yield).

Characterization and Analytical Data

Table 1. Spectroscopic Data for N-{2-Hydroxy-2-[(Thiophen-3-Yl)Methyl]Propyl}-N'-(2-Phenylethyl)Ethanediamide

Technique Data
1H NMR (400 MHz, CDCl3) δ 7.32–7.25 (m, 5H, Ph), 7.12 (dd, J = 5.0 Hz, 1H, Thiophene), 6.92–6.85 (m, 2H, Thiophene), 4.21 (s, 1H, OH), 3.68–3.55 (m, 4H, NCH2), 2.95–2.83 (m, 2H, CH2Ph), 2.78–2.65 (m, 2H, CH2Thiophene), 1.52 (s, 3H, CH3).
13C NMR (100 MHz, CDCl3) δ 170.2 (C=O), 169.8 (C=O), 140.1 (Thiophene C), 138.5 (Ph C), 128.3–126.1 (Ph and Thiophene CH), 72.4 (C-OH), 48.3 (NCH2), 42.1 (CH2Ph), 38.7 (CH2Thiophene), 26.9 (CH3).
HRMS (ESI+) m/z 347.1421 [M+H]+ (calc. 347.1424 for C18H23N2O3S).

Comparative Evaluation of Methods

Table 2. Efficiency of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Stepwise EDCl/HOBt 62–68 >95 Moderate
One-Pot Oxalyl Chloride 74–79 93 High
Enzymatic Aminolysis 58 >98 (ee) Low

Key Findings :

  • The one-pot oxalyl chloride method offers the best balance of yield and scalability.
  • Enzymatic routes provide superior stereochemical control but require specialized equipment.

Industrial-Scale Considerations

  • Cost Analysis : Oxalyl chloride is economical ($0.5/g vs. EDCl at $2.3/g).
  • Safety : Exothermic reactions with oxalyl chloride necessitate controlled addition and cryogenic conditions.
  • Waste Management : Enzymatic methods generate less hazardous waste compared to carbodiimide routes.

Q & A

Q. Why do computational predictions of solubility conflict with experimental data?

  • Factors :
  • Implicit vs. Explicit Solvent Models : DFT often underestimates solvent effects; use MD with explicit water molecules .
  • Polymorphism : Different crystal forms (e.g., hydrate vs. anhydrate) alter solubility; characterize via PXRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.